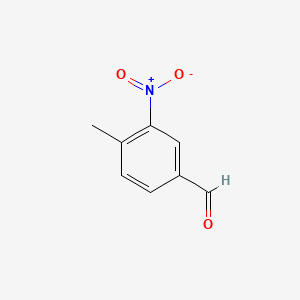

4-乙酰基-N-丙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

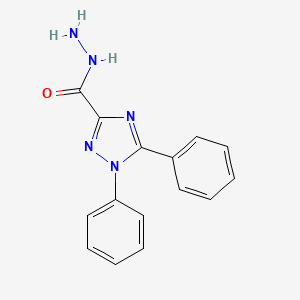

Sulfonamides are a class of organic compounds widely studied for their potential in various applications, including medicinal chemistry. The compound of interest, 4-acetyl-N-propylbenzenesulfonamide, is structurally related to several sulfonamides that have been synthesized and evaluated for their biological activities and physical properties. Although the exact compound is not directly studied in the provided papers, the related compounds offer insights into the general behavior and characteristics of sulfonamides.

Synthesis Analysis

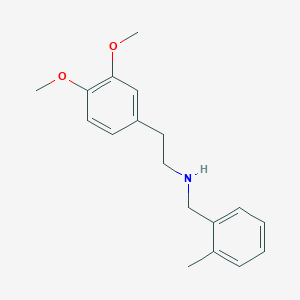

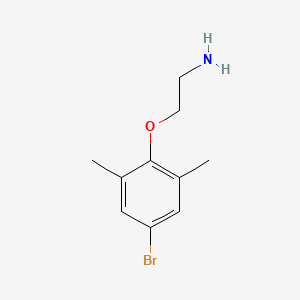

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or anilines. For instance, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides was achieved by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further reactions with different electrophiles . Similarly, the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride . These methods could potentially be adapted for the synthesis of 4-acetyl-N-propylbenzenesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction techniques provide detailed structural information, as seen in the study of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives . Density functional theory (DFT) calculations complement experimental techniques to predict and analyze the molecular conformation and vibrational properties of these compounds . These methods would be applicable to determine the molecular structure of 4-acetyl-N-propylbenzenesulfonamide.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions depending on their substituents. The studies provided do not detail specific reactions for 4-acetyl-N-propylbenzenesulfonamide, but they do show that sulfonamide derivatives can be further reacted with electrophiles to yield target compounds . Additionally, the presence of functional groups such as acetyl or propyl groups may influence the reactivity and the types of reactions that 4-acetyl-N-propylbenzenesulfonamide can participate in.

Physical and Chemical Properties Analysis

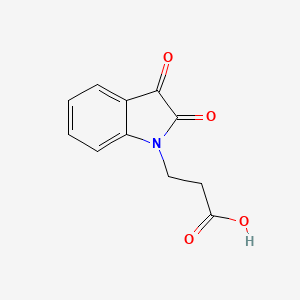

The physical and chemical properties of sulfonamides can be influenced by their molecular structure. High-pressure studies of 4-acetamidobenzenesulfonyl azide revealed phase transitions attributed to structural rearrangements, such as ring distortion and group rotation . These findings suggest that 4-acetyl-N-propylbenzenesulfonamide may also exhibit phase transitions under varying pressure conditions. The vibrational spectroscopic properties of nitrobenzenesulfonamide were analyzed using FT-IR and FT-Raman techniques, which could similarly be applied to study the vibrational properties of 4-acetyl-N-propylbenzenesulfonamide .

科学研究应用

酶抑制

4-乙酰基-N-丙基苯磺酰胺衍生物因其在抑制乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 等酶中的作用而受到探索。此类抑制剂可能对治疗阿尔茨海默病等疾病有益。例如,特定的衍生物对 AChE 表现出高度选择性,其中一些显示出有效的抑制活性 (Soyer 等人,2016)。另一项研究合成了一系列源自 4-甲氧基苯乙胺的磺酰胺,该磺酰胺表现出显着的乙酰胆碱酯酶抑制活性,表明对阿尔茨海默病具有潜在的治疗应用 (Abbasi 等人,2018)。

抗菌活性

磺酰胺衍生物,包括与 4-乙酰基-N-丙基苯磺酰胺相关的衍生物,已显示出对各种细菌菌株的有效治疗潜力。该领域的研究已导致合成出具有显着抗菌特性的新型化合物 (Abbasi 等人,2016)。此外,某些 N-取代磺酰胺已被评估其抗菌和抗增殖活性,强调了它们作为该领域有效剂的多功能性 (El-Gilil,2019)。

抗氧化和抗炎特性

研究还深入探讨了磺酰胺衍生物的抗氧化和抗炎潜力。例如,对某些衍生物的评估显示出对氧化应激和炎症的抑制效果,这可能有利于控制与氧化损伤和炎症相关的疾病 (Mphahlele 等人,2021)。另一项研究合成了与已知抗炎药甲芬那酸的羧基结合的氨基衍生物,突出了这些化合物作为抗炎剂的潜力 (Mahdi,2017)。

抗癌活性

磺酰胺衍生物已被合成并评估其抗癌特性。这些化合物的系列新产品显示出比标准药物更高的体外抗癌活性,表明它们作为癌症治疗治疗剂的潜力 (Ghorab 等人,2015)。

安全和危害

There is no specific safety and hazard information available for 4-acetyl-N-propylbenzenesulfonamide in the search results.

未来方向

There are no specific future directions mentioned for 4-acetyl-N-propylbenzenesulfonamide in the search results. However, there are discussions on the future directions of peptide-drug conjugates for targeted cancer therapy6, artificial intelligence in the prediction of protein–ligand interactions7, and MXenes8.

Please note that the information provided is based on the available search results and may not be comprehensive or up-to-date. For a more detailed analysis, please consult a subject matter expert or conduct a more extensive literature search.

属性

IUPAC Name |

4-acetyl-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-3-8-12-16(14,15)11-6-4-10(5-7-11)9(2)13/h4-7,12H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJSAULUVFXUGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366408 |

Source

|

| Record name | 4-acetyl-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-propylbenzenesulfonamide | |

CAS RN |

620986-48-3 |

Source

|

| Record name | 4-acetyl-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)